N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Description
Chemical Structure and Properties The compound N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS: 478032-11-0) features a 1,2,4-triazole core substituted with a 4-bromophenylsulfonyl group at position 1 and dimethylamino groups at positions 3 and 3. Its molecular formula is C₁₃H₁₇BrN₆O₂S, with a molecular weight of 401.29 g/mol.
Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, as seen in structurally related compounds (e.g., triazole-tethered indolinones in –4, 6) .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBDAHAVZLWJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group. The bromophenyl group may enhance the compound’s binding affinity to its targets. The exact interactions and resulting changes are subject to further investigation.
Biological Activity
N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS Number: 478032-11-0) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN₅O₂S |
| Molecular Weight | 374.26 g/mol |
| Purity | ≥ 98% |
The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of a bromophenyl sulfonyl group and dimethylamino moieties enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole structures. For instance, research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of DNA synthesis and disruption of cellular processes.
Case Study: Antibacterial Efficacy
In a study evaluating related triazole compounds, it was found that several exhibited potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus and E. coli . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively documented. These compounds often target specific cellular pathways involved in cancer cell proliferation and survival. For example, compounds with dimethylamino groups have shown promise in modulating various biological targets related to tumor growth .
Research Findings:
A study involving the screening of drug libraries identified triazole derivatives as effective against multicellular spheroids, which are models for tumor growth . The compound's ability to penetrate cellular membranes and interact with intracellular targets may contribute to its anticancer potential.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its ability to chelate metal ions and interact with biomolecules.
- Dimethylamino Group : Enhances solubility and bioavailability while potentially influencing receptor interactions.
- Bromophenyl Sulfonyl Moiety : May play a role in enhancing binding affinity to biological targets.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related triazole compounds have shown promising activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes critical for microbial survival.
- Case Study : A study on triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The synthesized compounds were evaluated using turbidimetric methods to assess their effectiveness .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the triazole ring and sulfonamide moiety, which have been associated with cytotoxic effects against cancer cell lines.
- Case Study : Research involving similar triazole compounds indicated their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The study utilized the Sulforhodamine B assay to evaluate cytotoxicity, revealing that certain derivatives exhibited significant anticancer activity .
Enzyme Inhibition Studies
In addition to antimicrobial and anticancer applications, N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine has been investigated for its ability to inhibit specific enzymes relevant to diseases such as diabetes and Alzheimer's.
- Enzyme Targets : Recent research has focused on compounds that inhibit α-glucosidase and acetylcholinesterase, suggesting that derivatives of this compound could play a role in therapeutic strategies for Type 2 diabetes mellitus and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in various applications. Modifications to the triazole ring or sulfonamide group can significantly influence biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Triazole Ring | Alters binding affinity to target enzymes |
| Variations in Sulfonamide Moiety | Impacts antimicrobial potency |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with its closest analogs, focusing on substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing vs. In contrast, the methoxy (OMe) group is electron-donating, which may improve solubility but reduce reactivity .
Notes
Substituent Effects : Bromine’s electronegativity and size make it advantageous for target engagement in drug design but may reduce solubility compared to chloro or methoxy analogs.
Unmet Data Needs : While structural analogs show promise in anticancer and pesticidal applications, specific data on the target compound’s bioactivity and pharmacokinetics are absent in the literature reviewed.
Industrial Relevance : The compound’s CAS registration (478032-11-0) and commercial availability () suggest its utility as a chemical intermediate or reference standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
